molecular formula C10H10O2 B8758452 6-Hydroxy-2-methyl-2,3-dihydro-1h-inden-1-one CAS No. 60424-12-6

6-Hydroxy-2-methyl-2,3-dihydro-1h-inden-1-one

Cat. No.: B8758452
CAS No.: 60424-12-6
M. Wt: 162.18 g/mol
InChI Key: MBPFQYUQOCHADH-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methyl-2,3-dihydro-1h-inden-1-one is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

60424-12-6

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

6-hydroxy-2-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H10O2/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6,11H,4H2,1H3

InChI Key

MBPFQYUQOCHADH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1=O)C=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of anhydrous aluminum bromide (69.82 g, 0.261 mole) in anhydrous benzene (250 mL) kept under nitrogen is added dropwise over 30 minutes a solution of the methoxy indanone (18 g, 0.102 mole) of Step C, in benzene (60 mL). The mixture is gently refluxed for 3 hours (TLC, dichloromethane-ethyl acetate 8:2, UV), cooled in an ice bath and treated dropwise with 6N-HCl (ca. 200 mL) to decompose the aluminum complex. The aqueous phase is extracted with ether (3 times), the extracts are concentrated at reduced pressure and extracted with 2.5N-NaOH (2×75 mL and 1×50 mL). The basic extracts are neutralized (ice bath) with concentrated HCl and the oil that separates is extracted with ether (3 times). The combined extracts are washed with brine, dried (MgSO4) and evaporated to yield an oil that readily solidifies. The crude material is flash chromatographed (on silica Merck-60, gradient CH2Cl2, CH2Cl2 -ethyl acetate 85:15 ) to provide the pure title compound (13.60 g, nearly colorless solid, 82%).
Quantity
69.82 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Name
dichloromethane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six
Quantity
60 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a stirred solution of anhydrous aluminum bromide (69.82 g, 0.261 mole) in anhydrous benzene (250 mL) kept under nitrogen is added dropwise over 30 minutes a solution of the methoxy indanone (18 g, 0.102 mole) of Step C, in benzene (60 mL). The mixture is gently refluxed for 3 hours (TLC, dichloromethaneethyl acetate 8:2, UV), cooled in an ice bath and treated dropwise with 6N-HCl (ca. 200 mL) to decompose the aluminum complex. The aqueous phase is extracted with ether (3 times), the extracts are concentrated at reduced pressure and extracted with 2.5N-NaOH (2×75 mL and 1×50 mL). The basic extracts are neutralized (ice bath) with concentrated HCl and the oil that separates is extracted with ether (3 times). The combined extracts are washed with brine, dried (MgSO4) and evaporated to yield an oil that readily solidifies. The crude material is flash chromatographed (on silica Merck-60, gradient CH2Cl2, CH2Cl2 -ethyl acetate 85:15 ) to provide the pure title compound (13.60 g, nearly colorless solid, 82%).
Quantity
69.82 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
reactant
Reaction Step Six
Quantity
60 mL
Type
reactant
Reaction Step Seven

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